
Chlorhydrate de N-(pipéridin-4-yl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds.
Drug Discovery: Employed in the development of new drugs targeting neurological disorders.
Neuroscience: Studied for its potential effects on neurotransmitter systems and receptor modulation.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with piperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid .
Industrial Production Methods
Industrial production of N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter release or receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Piperidin-4-yl)cyclobutanecarboxamide dihydrochloride: Similar structure but with two hydrochloride groups.
Cyclobutanecarboxamide derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it valuable in drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
N-piperidin-4-ylcyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFQIRXZWZSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-63-6 | |
| Record name | Cyclobutanecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


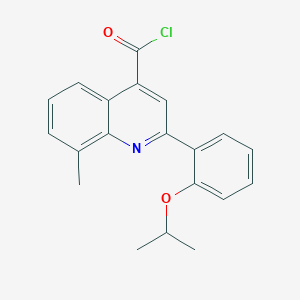
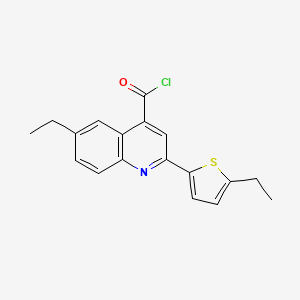
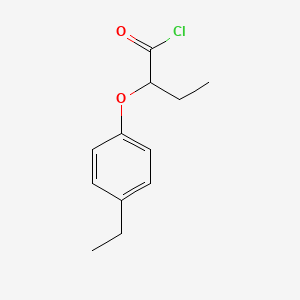
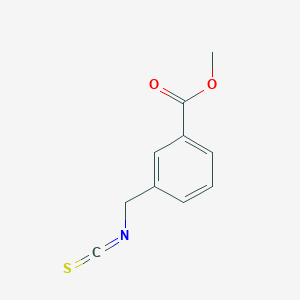

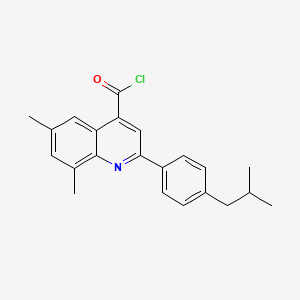
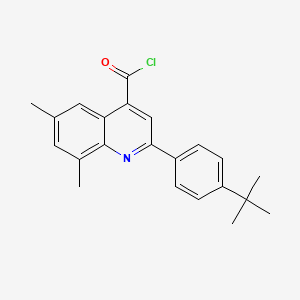
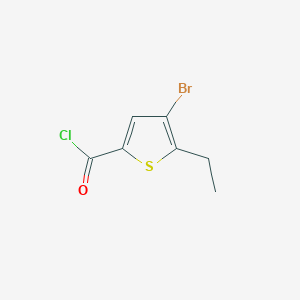
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
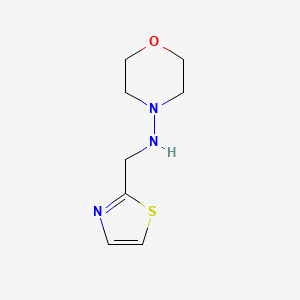
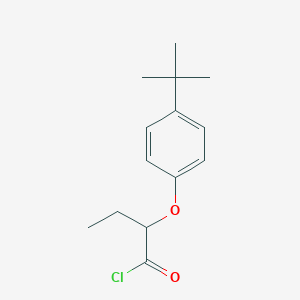
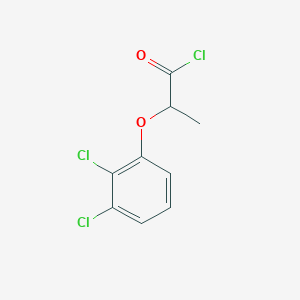
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)
